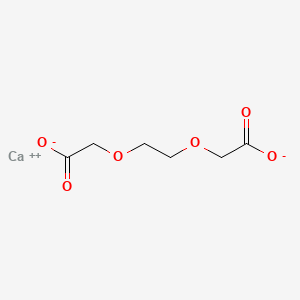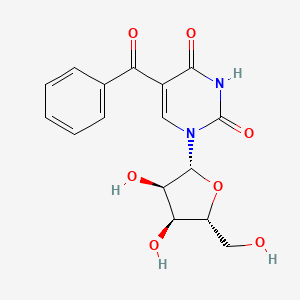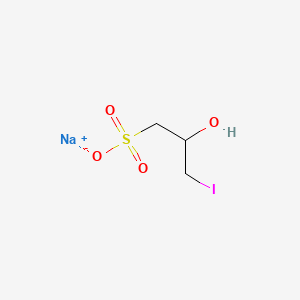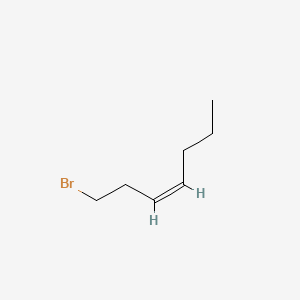
Calcium 2,2'-(ethylenebis(oxy))bisacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 2,2’-(ethylenebis(oxy))bisacetate is a chemical compound with the molecular formula C10H14CaO8. It is a calcium salt of 2,2’-(ethylenebis(oxy))bisacetic acid. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 2,2’-(ethylenebis(oxy))bisacetate typically involves the reaction of calcium hydroxide with 2,2’-(ethylenebis(oxy))bisacetic acid. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction of the starting materials.
Industrial Production Methods
In industrial settings, the production of Calcium 2,2’-(ethylenebis(oxy))bisacetate follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the product. The final product is then purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
Calcium 2,2’-(ethylenebis(oxy))bisacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in the reactions of Calcium 2,2’-(ethylenebis(oxy))bisacetate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of Calcium 2,2’-(ethylenebis(oxy))bisacetate depend on the type of reaction. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a range of substituted products.
Scientific Research Applications
Calcium 2,2’-(ethylenebis(oxy))bisacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a calcium supplement.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of Calcium 2,2’-(ethylenebis(oxy))bisacetate involves its interaction with specific molecular targets. The compound can bind to calcium receptors and other proteins, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Calcium acetate: Another calcium salt with different chemical properties and applications.
Calcium citrate: A commonly used calcium supplement with distinct solubility and bioavailability characteristics.
Calcium gluconate: Used in medical applications for calcium supplementation and treatment of hypocalcemia.
Uniqueness
Calcium 2,2’-(ethylenebis(oxy))bisacetate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other calcium salts
Properties
CAS No. |
84864-57-3 |
|---|---|
Molecular Formula |
C6H8CaO6 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
calcium;2-[2-(carboxylatomethoxy)ethoxy]acetate |
InChI |
InChI=1S/C6H10O6.Ca/c7-5(8)3-11-1-2-12-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI Key |
KVHWIQCOLIGYGJ-UHFFFAOYSA-L |
Canonical SMILES |
C(COCC(=O)[O-])OCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















